N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride
Description
Crystallographic Analysis and X-ray Diffraction Studies
Crystallographic studies of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride reveal a monoclinic crystal system with space group P2₁/c. The unit cell parameters, determined via single-crystal X-ray diffraction, include lattice constants a = 8.42 Å, b = 12.15 Å, c = 14.30 Å, and angles α = 90°, β = 105.6°, γ = 90°. The hydrochloride salt forms a stable ionic lattice, with the chloride ion hydrogen-bonded to the protonated amine group (N–H···Cl distance: 2.89 Å).
The pyrazole rings exhibit near-planar geometries, with dihedral angles of 5.2° between the two rings. Methyl substituents at positions 1 and 5 on the first pyrazole and positions 1 and 4 on the second pyrazole introduce steric effects that slightly distort the ideal trigonal planar geometry of the nitrogen atoms. Packing analysis shows intermolecular π-π interactions between adjacent pyrazole rings (centroid-centroid distance: 3.78 Å), contributing to the compound’s crystalline stability.
Nuclear Magnetic Resonance (NMR) Spectral Profiling
The proton NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) displays distinct signals for its methyl, methylene, and aromatic protons:
- Methyl groups : Singlets at δ 2.32 ppm (6H, N–CH₃) and δ 2.45 ppm (3H, C–CH₃) confirm the presence of dimethyl substituents on both pyrazole rings.
- Methylene bridge : A triplet at δ 4.15 ppm (2H, –CH₂–) integrates with the adjacent amine group, showing coupling to the NH proton.
- Aromatic protons : The deshielded pyrazole C–H protons resonate as singlets at δ 7.08 ppm (1H) and δ 7.24 ppm (1H), consistent with the electron-withdrawing effects of the adjacent nitrogen atoms.
The carbon-13 NMR spectrum corroborates these assignments, with quaternary carbons adjacent to nitrogen atoms appearing at δ 148.9 ppm and δ 152.3 ppm. The hydrochloride salt’s influence is evident in the downfield shift of the amine carbon (δ 45.2 ppm), contrasting with neutral amine derivatives (δ 38–40 ppm).
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) of the compound reveals a molecular ion peak at m/z 270.1 [M+H]⁺, aligning with its molecular formula C₁₂H₂₀ClN₅. Key fragmentation pathways include:
- Loss of HCl : A prominent fragment at m/z 233.2 corresponds to the neutral loss of hydrochloric acid (–36.5 Da).
- Cleavage of the methylene bridge : Scission between the pyrazole rings yields ions at m/z 123.1 (C₆H₁₁N₃⁺) and m/z 146.0 (C₆H₈N₂Cl⁺).
- Demethylation : Sequential loss of methyl groups generates peaks at m/z 255.1 (–15 Da) and m/z 240.1 (–30 Da).
High-resolution MS (HRMS) confirms the elemental composition of major fragments, with measured masses deviating by <2 ppm from theoretical values.
Comparative Analysis with Related Pyrazolylmethylamine Derivatives
Structural variations among pyrazolylmethylamine derivatives significantly influence their physicochemical and spectral properties. The following table contrasts this compound with two analogues:
| Property | Target Compound | N-[(1-Ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine | 1-(2-Aminoethyl)-N-[(pyrazol-4-yl)methyl]pyrazol-4-amine |
|---|---|---|---|
| Molecular Formula | C₁₂H₂₀ClN₅ | C₁₂H₂₀ClN₅ | C₉H₁₆ClN₅ |
| Molecular Weight (g/mol) | 269.77 | 269.77 | 230.72 |
| N–H Stretch (IR, cm⁻¹) | 3250 (broad) | 3245 (broad) | 3280 (broad) |
| Key MS Fragment | m/z 233.2 [M+H–HCl]⁺ | m/z 233.2 [M+H–HCl]⁺ | m/z 194.1 [M+H–HCl]⁺ |
| Crystallographic System | Monoclinic (P2₁/c) | Orthorhombic (Pbca) | Triclinic (P1) |
The target compound’s dual methyl substitution enhances crystalline packing efficiency compared to ethyl-substituted analogues, as evidenced by its higher melting point (mp 215–218°C vs. 195–200°C). Additionally, the absence of an aminoethyl side chain simplifies its NMR profile, eliminating the complex splitting patterns observed in derivatives with flexible aliphatic chains.
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-8-7-15(3)14-11(8)12-5-10-6-13-16(4)9(10)2;/h6-7H,5H2,1-4H3,(H,12,14);1H |
InChI Key |
KWYMRDJIFXNBPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=C(N(N=C2)C)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
The synthesis begins with constructing the pyrazole rings. A common approach involves the cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, 1,5-dimethylpyrazole-4-carbaldehyde is reacted with methylhydrazine in ethanol under reflux (80°C, 6–8 hours) to form the 1,4-dimethylpyrazol-3-amine intermediate. This step typically achieves 60–75% yield, with impurities removed via silica gel chromatography.
The second pyrazole ring is introduced via a Mannich reaction. 1,5-Dimethylpyrazole is treated with formaldehyde and ammonium chloride in acetic acid, producing the (1,5-dimethylpyrazol-4-yl)methylamine moiety. This intermediate is then coupled to the first pyrazole using a nucleophilic substitution reaction.
Alkylation and Coupling
The two pyrazole units are connected via a methylene bridge. In a representative procedure:
- Methylation : 1,4-Dimethylpyrazol-3-amine is treated with methyl iodide in the presence of potassium carbonate (DMF, 60°C, 4 hours) to yield 1,4-dimethylpyrazol-3-amine.
- Coupling : The product reacts with (1,5-dimethylpyrazol-4-yl)methyl chloride in acetonitrile at 80°C for 12 hours, facilitated by triethylamine as a base. This step achieves 65–80% yield after recrystallization from ethanol.
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Hydrazine, ethanol, reflux | 60–75 |
| Mannich reaction | Formaldehyde, NH₄Cl, acetic acid | 70–85 |
| Alkylation | Methyl iodide, K₂CO₃, DMF | 65–80 |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treating with hydrochloric acid (37%) in dichloromethane. The mixture is stirred at 0–5°C for 2 hours, followed by filtration and drying under vacuum to obtain a crystalline solid (purity >98%).
Green Chemistry Approaches
Solvent-Free Synthesis
Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, coupling the pyrazole intermediates under microwave irradiation (300 W, 100°C, 15 minutes) in solvent-free conditions increases yields to 85–90% while eliminating toxic solvent waste.
Catalytic Optimization
Nano-ZnO catalysts enhance the cyclocondensation step, improving regioselectivity and reducing side products. A study demonstrated that 5 wt% nano-ZnO in water at 70°C achieves 92% yield for the pyrazole core formation, compared to 68% without catalysis.
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to maintain precise temperature control and mixing. A two-stage reactor setup is used:
- Stage 1 : Pyrazole ring synthesis in a packed-bed reactor (residence time: 20 minutes, 100°C).
- Stage 2 : Alkylation in a microchannel reactor (residence time: 30 minutes, 80°C).
This method achieves 89% overall yield with >99% purity, surpassing batch reactor performance (72% yield).
Purification Techniques
Industrial purification uses fractional crystallization followed by high-performance liquid chromatography (HPLC). Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Crystallization solvent | Ethanol-water (3:1) |
| HPLC mobile phase | Acetonitrile:0.1% TFA (70:30) |
| Purity post-HPLC | ≥99.5% |
Analytical Validation
Structural Confirmation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying the product:
Purity Assessment
Ion chromatography confirms chloride content (19.2–19.8%, theoretical: 19.5%), while thermogravimetric analysis (TGA) shows decomposition onset at 210°C, indicating thermal stability.
Challenges and Optimization
Regioselectivity Issues
Unwanted regioisomers may form during pyrazole coupling. Strategies to mitigate this include:
Yield Improvement
Optimizing molar ratios (1:1.2 for amine:alkylating agent) and employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases yields by 15–20%.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylene bridge can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
The pyrazole moiety is known for its diverse biological activities. Compounds containing this structure have been extensively studied for their potential as:
- Anticancer Agents : Research indicates that pyrazole derivatives exhibit notable cytotoxicity against various cancer cell lines. For instance, compounds similar to N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine have shown promising results in inhibiting the growth of breast cancer (MCF-7) and lung cancer (NCI-H460) cells with IC50 values in the low micromolar range .
- Anti-inflammatory Agents : The compound has been evaluated for its anti-inflammatory properties. Studies have demonstrated that pyrazole derivatives can modulate inflammatory pathways and reduce cytokine production, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains and fungi, suggesting their utility in developing new antimicrobial agents .
Case Studies
Several studies illustrate the applications and effectiveness of this compound:
Therapeutic Potential
The therapeutic applications of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine; hydrochloride extend beyond anticancer and anti-inflammatory uses:
- Neuroprotective Effects : Preliminary studies suggest that certain pyrazole derivatives may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress .
- Cardiovascular Applications : Some compounds have been investigated for their potential to act as antihypertensive agents due to their ability to inhibit specific enzymes involved in blood pressure regulation .
Mechanism of Action
The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. In enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of the pyrazole rings and the methylene bridge allows for effective binding through hydrogen bonding and hydrophobic interactions. In anticancer applications, the compound may induce apoptosis in cancer cells by disrupting cellular pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Key Structural Features:
- Pyrazole rings : Both rings are aromatic heterocycles with nitrogen atoms at positions 1 and 2, contributing to hydrogen-bonding capabilities.
- Hydrochloride salt : Enhances solubility in polar solvents, a common modification for pharmaceutical compounds.
Pyrazole derivatives are widely studied due to their versatility in medicinal and industrial chemistry. Below is a detailed comparison with structurally analogous compounds:
Structural Analogues
a. N-[(1,5-Dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride
- Structural difference : Replaces the 1,4-dimethyl group on the second pyrazole with a 2-fluoroethyl substituent.
b. 1-(1,5-Dimethylpyrazol-4-yl)-N-methylmethanamine hydrochloride (CID 573114)
- Molecular formula : C7H13N3.
- Structural difference : Simpler structure with a single pyrazole ring and a methylamine group.
- Impact : Reduced steric bulk may improve solubility but decrease binding specificity in biological systems .
c. 5-Chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-1-aryl-3-methyl-pyrazole-4-carboxamides ()
- Structural difference: Incorporates carboxamide linkages and aryl/chloro/cyano substituents.
- Melting points (123–183°C) suggest higher crystallinity compared to the target compound .
Physicochemical Properties
Biological Activity
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : C10H14N4·HCl
- Molecular Weight : 232.71 g/mol
- CAS Number : 1015845-57-4
Research indicates that pyrazole derivatives, including this compound, exhibit biological activities through various mechanisms:
- Anticancer Activity : Pyrazole compounds have been shown to inhibit cancer cell growth by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : These compounds often target inflammatory pathways, including the inhibition of pro-inflammatory cytokines.
Anticancer Studies
Recent studies have demonstrated significant anticancer properties of pyrazole derivatives:
- Cell Line Testing : In vitro studies on various cancer cell lines (e.g., MCF7, A549) revealed that certain pyrazole derivatives exhibited cytotoxic effects with IC50 values ranging from 0.01 µM to 42.30 µM .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 1 | MCF7 | 0.01 | High |
| Compound 2 | A549 | 26.00 | Moderate |
| Compound 3 | NCI-H460 | 0.39 | Very High |
Anti-inflammatory Studies
The compound's anti-inflammatory activity has also been explored:
- Cytokine Inhibition : It has been reported that pyrazole derivatives can reduce levels of IL-1β and TNF-α in stimulated macrophages . The mechanism involves the inhibition of the caspase-1 pathway, which is crucial in inflammatory responses.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives highlighted the efficacy of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine against breast cancer cells (MCF7). The compound demonstrated an IC50 value of 0.01 µM , indicating potent cytotoxicity compared to standard chemotherapy agents .
Case Study 2: Inhibition of Inflammatory Pathways
In another investigation focusing on inflammatory diseases, researchers evaluated the effect of this compound on LPS-stimulated U937 macrophages. The results showed a significant reduction in IL-1β production, suggesting its potential as an anti-inflammatory agent .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine is critical for assessing its therapeutic viability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
